Cas no 640-61-9 (N,4-dimethylbenzene-1-sulfonamide)

N,4-Dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its methyl-substituted aromatic ring and sulfonamide functional group. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates due to its stability and reactivity in electrophilic substitution reactions. Its structural features, including the electron-withdrawing sulfonamide group and methyl substituents, enhance its utility in fine chemical applications. The compound exhibits moderate solubility in organic solvents, facilitating its use in various reaction conditions. Its well-defined molecular structure allows for precise modifications, making it valuable in the development of specialized chemical products. Proper handling and storage are recommended to maintain its integrity.
N,4-dimethylbenzene-1-sulfonamide structure
640-61-9 structure
Product Name:N,4-dimethylbenzene-1-sulfonamide
CAS No:640-61-9
MF:C8H11NO2S
MW:185.24344086647
MDL:MFCD00008285
CID:39375
PubChem ID:12543
Update Time:2025-06-13

N,4-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N,4-Dimethylbenzenesulfonamide
    • MTSA
    • N-methyl-para-toluenesulfonamide
    • N-methyltoluene-4-sulphonamide
    • N,4-dimethyl-benzenesulfonamide
    • N-methy-P-toluene sulfonamide
    • N-Methyl-p-toluenesulfonamide
    • N-Methyl p-Toluene Sulfonamide
    • Benzenesulfonamide, N,4-dimethyl-
    • (p-Tolylsulfonyl)methylamine
    • p-Toluene-N-methylsulfonamide
    • p-Toluenesulfonamide, N-methyl-
    • MLS000530144
    • GWLOGZRVYXAHRE-UHFFFAOYSA-N
    • SMR000135122
    • Benzenesulfonamide,4-dimethyl-
    • methyl[(4-methylphenyl)sulfonyl]amine
    • Opera_ID_815
    • En
    • N,4-dimethylbenzene-1-sulfonamide
    • N-Methyl-p-toluolsulfonamide
    • N-Methyl-N-nitroso-P-tolutenesulfonamide
    • BRD-K39147129-001-01-3
    • M1717
    • HMS1410G22
    • NSC-2223
    • EINECS 211-366-8
    • N,4-dimethyl benzenesulfonamide
    • EN300-15849
    • Enamine_005786
    • CCG-356432
    • MFCD00008285
    • NSC 2223
    • CHEMBL1565275
    • BB 0258879
    • NSC2223
    • F0808-1503
    • NS00022612
    • W-104863
    • BS-4008
    • DTXSID5060938
    • Z45527660
    • NCGC00170650-01
    • 640-61-9
    • AMY37116
    • SCHEMBL30960
    • SCHEMBL7049553
    • N-methyl-4-methylbenzenesulfonamide
    • FT-0632724
    • n-methylp-toluenesulfonamide
    • IDI1_008021
    • AC-4395
    • HMS2358H22
    • CS-W016946
    • N,4-dimethylbenzenesulfon-amide
    • N-Methyl-p-toluenesulfonamide, 98%
    • A8797
    • NSC 36991
    • InChI=1/C8H11NO2S/c1-7-3-5-8(6-4-7)12(10,11)9-2/h3-6,9H,1-2H
    • NSC36991
    • NSC-36991
    • AI3-00115
    • AKOS000119951
    • 4,N-Dimethylbenzenesulphonamide
    • Cambridge id 5110919
    • SY004935
    • PK04_094315
    • N-Methyl-4-methylbenzene sulfonamide
    • DTXCID3044174
    • pToluenesulfonamide, Nmethyl (8CI)
    • STK803573
    • pTolueneNmethylsulfonamide
    • Benzenesulfonamide, N,4dimethyl
    • N,4Dimethylbenzenesulfonamide
    • NMethyltoluene4sulphonamide
    • DB-054602
    • (pTolylsulfonyl)methylamine
    • ALBB-022231
    • pToluenesulfonamide, Nmethyl
    • MDL: MFCD00008285
    • Inchi: 1S/C8H11NO2S/c1-7-3-5-8(6-4-7)12(10,11)9-2/h3-6,9H,1-2H3
    • InChI Key: GWLOGZRVYXAHRE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC)(=O)=O

Computed Properties

  • Exact Mass: 185.05100
  • Monoisotopic Mass: 185.051049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 54.6

Experimental Properties

  • Color/Form:
  • Density: 1.3400
  • Melting Point: 76-79 °C (lit.)
  • Boiling Point: 296.5°C at 760 mmHg
  • Flash Point: 133.1℃
  • Refractive Index: 1.5650 (estimate)
  • PSA: 54.55000
  • LogP: 2.37480
  • Solubility:

N,4-dimethylbenzene-1-sulfonamide Security Information

N,4-dimethylbenzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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N,4-dimethylbenzene-1-sulfonamide Production Method

N,4-dimethylbenzene-1-sulfonamide Suppliers

Amadis Chemical Company Limited
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:640-61-9)N-Methyl-p-toluenesulfonamide
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Purity:99.9%
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Jiangsu Xinsu New Materials Co., Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:640-61-9)N-Methyl-p-toluenesulfonamide
Order Number:LE8961;LE4411;LE5872806
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:00
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Additional information on N,4-dimethylbenzene-1-sulfonamide

Introduction to N,4-dimethylbenzene-1-sulfonamide (CAS No. 640-61-9)

N,4-dimethylbenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 640-61-9, is a sulfonamide derivative with significant applications in pharmaceutical and chemical research. This compound belongs to the class of aromatic sulfonamides, characterized by a sulfur atom double-bonded to an oxygen atom and attached to a nitrogen atom, which is further substituted with organic groups. The presence of two methyl groups at the 4-position and 1-position of the benzene ring enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The structure of N,4-dimethylbenzene-1-sulfonamide consists of a benzene ring substituted with a sulfonamide group at the 1-position and two methyl groups at the 4-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it useful in various chemical transformations. The sulfonamide moiety is known for its ability to form hydrogen bonds, which is crucial for its biological activity. Additionally, the methyl groups contribute to the molecule's lipophilicity, influencing its solubility and interaction with biological targets.

In recent years, N,4-dimethylbenzene-1-sulfonamide has garnered attention in the field of medicinal chemistry due to its potential as a pharmacophore. Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of methyl groups in this compound enhances its binding affinity to biological receptors, making it a promising candidate for drug development. Current research focuses on exploring its role in modulating enzyme activity and receptor interactions, particularly in the context of inflammatory diseases and cancer.

One of the most compelling aspects of N,4-dimethylbenzene-1-sulfonamide is its versatility in chemical synthesis. The sulfonamide group serves as a versatile handle for further functionalization, allowing chemists to design derivatives with tailored properties. For instance, researchers have utilized this compound as a precursor in the synthesis of more complex molecules with enhanced pharmacological activity. The ability to modify both the sulfonamide and aromatic rings provides a scaffold for creating novel therapeutic agents.

Recent studies have highlighted the potential of N,4-dimethylbenzene-1-sulfonamide in addressing neurological disorders. The sulfonamide moiety's interaction with neurotransmitter receptors has been investigated as a means to develop treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preliminary findings suggest that derivatives of this compound may inhibit enzymes involved in neurodegeneration, offering a new avenue for therapeutic intervention. These discoveries underscore the importance of exploring structurally diverse sulfonamides in drug discovery efforts.

The synthetic pathways for N,4-dimethylbenzene-1-sulfonamide are well-documented and can be adapted for large-scale production. Common methods involve the sulfonylation of dimethylaniline or the reaction of 4-methylbenzenesulfonyl chloride with dimethylamine. Advances in catalytic processes have further optimized these reactions, improving yield and purity. Such developments are crucial for ensuring that pharmaceutical-grade material is available for preclinical and clinical studies.

In addition to its pharmaceutical applications, N,4-dimethylbenzene-1-sulfonamide finds utility in materials science. Its ability to form stable complexes with metals makes it valuable in catalysis and coordination chemistry. Researchers have explored its use as a ligand in transition metal complexes, which exhibit catalytic activity in various organic transformations. This dual functionality as both a pharmaceutical intermediate and a material science component highlights its broad utility across multiple scientific disciplines.

The safety profile of N,4-dimethylbenzene-1-sulfonamide is another critical consideration. While generally considered non-toxic at moderate concentrations, extensive toxicological studies are necessary to assess its long-term effects. Current research emphasizes the importance of understanding dose-dependent responses and potential side effects before advancing into clinical trials. Collaborative efforts between chemists and toxicologists are essential to ensure that this compound can be safely developed into viable therapeutics.

Future directions in the study of N,4-dimethylbenzene-1-sulfonamide include exploring its role in personalized medicine. By examining how individual genetic profiles influence responses to sulfonamide-based drugs, researchers can develop more targeted therapies. Additionally, computational modeling techniques are being employed to predict binding interactions between this compound and biological targets, accelerating drug discovery processes. These innovations promise to enhance our understanding of N,4-dimethylbenzene-1-sulfonamide's potential applications.

In conclusion,N,4-dimethylbenzene-1-sulfonamide (CAS No. 640-61-9) is a multifaceted compound with significant promise in pharmaceuticals and materials science. Its unique structural features make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule,N, it will undoubtedly play an increasingly important role in advancing scientific knowledge and developing innovative treatments for various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:640-61-9)N,4-dimethylbenzene-1-sulfonamide
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Suzhou Senfeida Chemical Co., Ltd
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